(Z)-N'-(2,4-dichlorophenyl)-4-(p-tolyl)thiazole-2-carbohydrazonoyl cyanide
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Description
(Z)-N'-(2,4-dichlorophenyl)-4-(p-tolyl)thiazole-2-carbohydrazonoyl cyanide is a useful research compound. Its molecular formula is C18H12Cl2N4S and its molecular weight is 387.28. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antitumor Properties
- A study by Abdel-Wahab, Farghaly, and Badria (2011) explores the synthesis of new compounds incorporating a 2,4-dichlorophenoxy nucleus, similar in some respects to the dichlorophenyl component of the query compound. These synthesized compounds were tested for antitumor activity, demonstrating the potential for thiazole derivatives in cancer research (Abdel-Wahab, Farghaly, & Badria, 2011).
Corrosion Inhibition Performance
- Kaya et al. (2016) performed quantum chemical and molecular dynamics simulation studies on thiazole and thiadiazole derivatives, evaluating their performance as corrosion inhibitors. This research demonstrates the utility of thiazole compounds in materials science, particularly in protecting metals against corrosion (Kaya et al., 2016).
Ultrasound-Assisted Synthesis
- The work by El-Rahman, Saleh, and Mady (2009) on the ultrasound-assisted synthesis of novel 1,3,4-thiadiazole derivatives showcases innovative methods for creating thiazole-related compounds. Such approaches could be applicable to the synthesis of complex thiazole derivatives for various research applications (El-Rahman, Saleh, & Mady, 2009).
Anticancer Agent Design
- Sayed et al. (2019) designed, synthesized, and evaluated novel thiazolyl-pyrazole derivatives as anticancer agents. This study not only highlights the anticancer potential of thiazole derivatives but also the computational approaches in drug design, which could be relevant for designing derivatives of the query compound (Sayed et al., 2019).
Photostability and Fluorogenic Behavior
- Shank et al. (2013) discussed the synthesis of a bridge-substituted version of Thiazole Orange, revealing insights into the photostability and fluorogenic behavior of thiazole dyes. This research underscores the potential of thiazole derivatives in developing fluorogenic probes for biological and chemical sensors (Shank et al., 2013).
Properties
IUPAC Name |
(2Z)-N-(2,4-dichloroanilino)-4-(4-methylphenyl)-1,3-thiazole-2-carboximidoyl cyanide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N4S/c1-11-2-4-12(5-3-11)17-10-25-18(22-17)16(9-21)24-23-15-7-6-13(19)8-14(15)20/h2-8,10,23H,1H3/b24-16- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXDBNYUGRKMBO-JLPGSUDCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C(=NNC3=C(C=C(C=C3)Cl)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)/C(=N\NC3=C(C=C(C=C3)Cl)Cl)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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